N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride

Catalog No.
S520143
CAS No.
345303-91-5
M.F
C24H36Cl2N2O2
M. Wt
455.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxyprop...

CAS Number

345303-91-5

Product Name

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride

IUPAC Name

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride

Molecular Formula

C24H36Cl2N2O2

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C24H35ClN2O2.ClH/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24;/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29);1H

InChI Key

LZBBHFRRZLDHLE-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl.Cl

solubility

Soluble in DMSO

Synonyms

AZD9056 hydrochloride;

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl.Cl

The exact mass of the compound AZD-9056 hydrochloride is 454.2154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride, commonly referred to as AZD9056 hydrochloride, is a synthetic compound that acts as a selective antagonist of the purinergic P2X7 receptor. This receptor is implicated in various physiological processes, including pain and inflammation. The compound has gained attention for its potential therapeutic applications, particularly in pain management and inflammatory diseases. Its chemical structure features an adamantane moiety, which contributes to its unique properties and biological activity.

AZD-9056 hydrochloride is believed to work by blocking the P2X7 receptor. When ATP binds to the P2X7 receptor, it triggers an influx of calcium and other ions into the cell, which can contribute to inflammation and pain signaling []. By blocking the P2X7 receptor, AZD-9056 hydrochloride may help to reduce these effects [, ].

In Vitro Studies

AZD-9056 hydrochloride has been studied in cell lines to assess its ability to inhibit P2X7 receptor activity. Studies have shown that AZD-9056 hydrochloride is a potent inhibitor of human P2X7 receptors expressed in HEK-293 cells, with an inhibitory concentration (IC50) of 11.2 nM []. This indicates that AZD-9056 hydrochloride can block P2X7 receptor function at very low concentrations.

Similarly, AZD-9056 hydrochloride has been shown to inhibit P2X7 receptors in mouse microglia BV2 cells, with an IC50 of 1-3 μM []. Microglia are immune cells in the brain and central nervous system that are involved in inflammatory responses.

  • Formation of Adamantane Amide: The initial step typically includes the reaction of adamantane derivatives with appropriate amine or acid chloride to form the amide bond.
  • Chlorination: The introduction of chlorine at the 2-position of the benzene ring is achieved through electrophilic aromatic substitution.
  • Amination: The addition of a propylamine derivative containing a hydroxyl group involves nucleophilic substitution, leading to the formation of the final product.
  • Hydrochloride Salt Formation: The hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid, enhancing its solubility and stability.

These reactions are typically conducted under controlled conditions using organic solvents and catalysts to optimize yield and purity.

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride exhibits significant biological activity primarily as a P2X7 receptor antagonist. Research indicates that it effectively inhibits the uptake of membrane-impermeable fluorescent dyes in human embryonic kidney cells expressing P2X7 receptors, with an IC50 value of approximately 11.2 nM. This antagonistic action leads to notable pain-relieving and anti-inflammatory effects, making it a candidate for treating conditions such as osteoarthritis and other pain-related disorders.

The synthesis methods for N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride can be summarized as follows:

  • Reagents: Common reagents include adamantane derivatives, chlorinated benzene compounds, and propylamine derivatives.
  • Reaction Conditions: The reactions are generally performed in organic solvents such as dichloromethane or dimethylformamide at elevated temperatures to facilitate the desired transformations.
  • Purification: Post-synthesis purification is often achieved through recrystallization or chromatography techniques to ensure high purity levels suitable for biological testing.

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Due to its role as a P2X7 receptor antagonist, it is being explored for developing new treatments for chronic pain and inflammatory diseases.
  • Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding P2X7 receptor functions and their implications in various diseases.

Interaction studies involving N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride have demonstrated its ability to modulate cellular responses mediated by P2X7 receptors. These studies highlight its potential effects on inflammatory pathways and pain signaling mechanisms. In vivo studies have shown that administration of this compound can lead to reduced pain responses in animal models, further supporting its therapeutic potential .

Several compounds share structural similarities with N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride, including:

Compound NameStructureNotable Differences
N-(2-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochlorideC24H36ClN2O2Variation in adamantane positioning
AZD9056 (base form)C24H35ClN2O2Lacks hydrochloride salt
Other P2X7 antagonistsVariesDifferent mechanisms of action or receptor selectivity

The uniqueness of N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride lies in its specific interaction profile with the P2X7 receptor, providing distinct pharmacological effects compared to other similar compounds.

Three-Dimensional Conformational Analysis Using X-ray Crystallography Data (2.1)

High-resolution X-ray maps (panda P2X7 crystal, PDB 5U1W, 3.4 Å) together with anomalous difference Fourier peaks unambiguously locate the chlorine at C-2 of the phenyl ring, confirming para orientation of the propyl linker and absence of rotational disorder [4]. The adamantane cage sits in a hydrophobic pocket with threefold pseudo-symmetry, maintaining optimized C–H···π contacts to Tyr298 and Phe95 of the receptor [3]. Overlay of twenty ligand copies in the asymmetric unit gives a root-mean-square positional deviation of 0.32 Å for the carbonyl carbon, indicating a single dominant conformer in the crystalline environment [5].

Electronic Configuration and Charge Distribution Patterns

Density-functional calculations (B3LYP/6-31G, vacuum) reported for the ligand series place the highest occupied molecular orbital on the adamantyl-benzyl σ network, while the lowest unoccupied molecular orbital resides predominantly on the chlorobenzamide π system [5] [6].
Mulliken analysis yields the following partial charges (e): carbonyl oxygen −0.54, amide nitrogen −0.37, terminal hydroxy oxygen −0.63 and chlorine −0.18 [6]. Electrostatic surface potential plots reveal a bifurcated negative region spanning the carbonyl and hydroxyl termini that complements the basic Lys297 and Asp92 side-chains in the receptor allosteric cleft [5].

| Atom | Mulliken charge (e) |
|—|—|
|O (carbonyl) | −0.54 [6] |
|N (amide) | −0.37 [6] |
|O (terminal OH) | −0.63 [6] |
|Cl | −0.18 [6] |

Adamantyl Group Geometry and Its Impact on Molecular Rigidity

The adamantyl moiety forms a practically regular tricyclo[3.3.1.1^3,7]decane with mean C–C–C angles of 109.5°, conferring quasi-spherical rigidity [7]. Conformational scans show that rotation around the adamantyl–methylene bond (N–CH2–C1) is hindered by a 7.2 kcal mol^−1 barrier, compared with <3 kcal mol^−1 for the chlorophenyl–amide bond [5].
Rigid-body normal-mode analysis of the ligand-bound P2X7 crystal indicates that the adamantane anchor reduces overall ligand root-mean-square fluctuation by 40% relative to linear analogues lacking the cage, thus stabilising binding in the shallow allosteric pocket and contributing to the observed low-nanomolar inhibition constant (IC_50 ≈ 11 nM) [8] [5].

| Dynamic parameter | Cage-containing ligand | Linear analogue | % reduction |
|—|—|—|—|
|Ligand RMSF (Å, 50 ns MD) | 0.86 ± 0.05 [5] | 1.44 ± 0.07 [5] | 40% |
|Calculated conformer entropy (kcal mol^−1 K^−1) | 0.66 [5] | 0.95 [5] | 31% |

The rigid, lipophilic cage simultaneously optimises desolvation and hydrophobic complementarity, explaining the compound’s selectivity profile for the purinergic P2X7 over other family members [5] [9].

Multi-Step Organic Synthesis Protocol Development

The synthesis of N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride represents a complex multi-step organic synthesis challenge requiring careful orchestration of adamantane functionalization and benzamide core construction. Contemporary synthetic approaches have demonstrated that successful preparation of this compound necessitates a strategic combination of traditional organic chemistry methodologies with modern optimization techniques [1] [2].

Adamantane Derivative Functionalization Techniques

Direct Carbon-Hydrogen Functionalization Methodologies

The adamantane framework presents unique synthetic challenges due to its exceptionally strong tertiary carbon-hydrogen bonds, with bond dissociation energies significantly elevated compared to conventional aliphatic systems [3] [2]. Recent advances in adamantane functionalization have focused on selective hydrogen atom transfer catalysis, which enables preferential activation of the bridgehead positions while maintaining chemoselectivity in polyfunctional substrates [1].

Photocatalytic approaches utilizing quinuclidine-based hydrogen atom transfer catalysts have demonstrated remarkable selectivity for adamantane tertiary carbon-hydrogen bonds over electronically activated positions [1]. These methodologies achieve excellent chemoselectivity through a synergistic combination of photocatalyst activation and electron-deficient quinuclidine catalysts, providing access to mono-functionalized adamantane derivatives with high regioselectivity [1].

Radical-Based Functionalization Strategies

The synthesis of adamantane derivatives frequently employs radical intermediates that exhibit unique stability and reactivity profiles compared to conventional hydrocarbon radicals [3] [2]. Carbocation and radical intermediates generated from adamantane precursors demonstrate exceptional stability, facilitating selective functionalization reactions that would be challenging with other substrate classes [2].

Contemporary methodologies have demonstrated that radical-based approaches can achieve selective carbon-carbon bond formation at tertiary positions while bypassing electronically activated sites [1]. These transformations typically proceed through hydrogen atom abstraction followed by radical coupling or trapping reactions, providing access to diverse functionalized adamantane scaffolds [3] [2].

Metal-Catalyzed Activation Protocols

Transition metal-catalyzed carbon-hydrogen activation has emerged as a powerful strategy for directed functionalization of adamantane derivatives [4]. These methodologies exploit the unique electronic properties of the adamantane cage structure to achieve regioselective transformations through coordination-directed activation mechanisms [4].

Ruthenium and rhodium-based catalytic systems have shown particular promise for directed functionalization reactions, enabling the introduction of various functional groups at specific positions on the adamantane framework [4]. These protocols typically require directing groups to achieve selectivity, but recent advances have demonstrated undirected functionalization using carefully designed catalyst systems [4].

Benzamide Core Modification Methodologies

Acyl Chloride-Based Amidation Reactions

The construction of benzamide cores in adamantane-containing structures typically employs acyl chloride intermediates generated from the corresponding carboxylic acids [5] [6]. These reactive intermediates enable efficient coupling with adamantyl amines under mild conditions, providing high yields of the desired amide products [5].

The preparation of acyl chlorides commonly utilizes thionyl chloride or oxalyl chloride in the presence of catalytic amounts of dimethylformamide [5]. These reagents convert carboxylic acids to the corresponding acid chlorides, which subsequently undergo nucleophilic acyl substitution with adamantyl amines to form the desired benzamide linkages [5].

Carbodiimide-Mediated Coupling Strategies

Alternative amide formation strategies employ carbodiimide reagents such as dicyclohexylcarbodiimide or water-soluble carbodiimides to facilitate direct coupling between carboxylic acids and amines [7] [8]. These methodologies avoid the need for acid chloride intermediates and often provide superior functional group tolerance [7].

Modern variations of carbodiimide-mediated couplings frequently incorporate additional activating reagents such as hydroxybenzotriazole or hydroxyazabenzotriazole to enhance reaction efficiency and minimize epimerization [7]. These protocols have demonstrated particular utility in the synthesis of complex benzamide derivatives containing multiple functional groups [7].

Photocatalytic Modification Approaches

Recent developments in photocatalytic chemistry have provided new opportunities for benzamide modification through carbon-hydrogen functionalization at nitrogen-alkyl fragments [9]. These methodologies enable late-stage diversification of benzamide structures through processes such as intramolecular cyclization, annulation, and intermolecular carbon-hydrogen arylation [9].

Visible light-promoted transformations have demonstrated exceptional utility in the modification of benzamide derivatives, providing access to complex heterocyclic structures through radical-mediated processes [9]. These approaches frequently employ photocatalysts in combination with appropriate radical precursors to achieve selective functionalization at specific positions on the benzamide core [9].

Microwave-Assisted Synthesis Optimization Parameters

Microwave-assisted organic synthesis has revolutionized the preparation of complex adamantane-benzamide structures by providing rapid, efficient heating that dramatically reduces reaction times while improving yields and selectivity [10] [11]. The optimization of microwave parameters requires careful consideration of multiple interdependent variables including temperature, power, pressure, and solvent selection [12].

Temperature Optimization Protocols

Optimal temperature ranges for microwave-assisted adamantane-benzamide synthesis typically fall between 80-150°C, representing a significant enhancement over conventional thermal methods [12]. These elevated temperatures are readily achieved through microwave heating while maintaining precise control over reaction conditions [10].

Temperature optimization studies have demonstrated that reactions proceeding at 100°C under microwave irradiation achieve comparable or superior results to conventional heating at higher temperatures over extended periods [12]. The uniform heating provided by microwave irradiation eliminates hot spots and temperature gradients that can lead to decomposition or side product formation [10].

Power and Pressure Parameter Control

Microwave power settings between 50-150 watts have proven optimal for most adamantane-benzamide synthesis applications [12]. Lower power settings provide better temperature control and reduce the risk of overheating, while higher power levels can lead to rapid temperature increases that may compromise product quality [12].

Pressure control at approximately 250 pounds per square inch enhances reaction efficiency by maintaining solvent integrity at elevated temperatures while improving molecular interactions [12]. The combination of controlled pressure and microwave heating creates an environment that promotes efficient mixing and mass transfer [12].

Reaction Time Optimization

Microwave-assisted protocols typically require only 5-30 minutes to achieve complete conversion, representing a dramatic reduction compared to conventional methods that may require several hours [10] [12]. This time reduction not only improves synthetic efficiency but also minimizes decomposition pathways and side product formation [10].

The rapid heating achievable through microwave irradiation enables reactions to reach optimal temperatures quickly, reducing the exposure time of sensitive intermediates to harsh conditions [11]. This rapid heating profile has proven particularly beneficial for adamantane derivatives, which can undergo rearrangement reactions under prolonged heating [10].

Solvent System Selection

Effective microwave-assisted synthesis requires careful selection of solvents with appropriate dielectric properties to ensure efficient energy transfer [13]. Polar aprotic solvents such as dimethylformamide, acetone, and chloroform have demonstrated excellent performance in adamantane-benzamide synthesis under microwave conditions [12].

The dielectric properties of the solvent system directly influence the efficiency of microwave energy absorption and conversion to thermal energy [13]. Solvents with high dielectric loss factors provide rapid heating, while those with lower values require longer irradiation times to achieve comparable results [13].

Purification Challenges and Chromatographic Resolution Approaches

The purification of N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride presents significant challenges due to the compound's complex structure and potential for multiple regioisomers [14] [15]. Effective purification strategies must address both the separation of the desired product from starting materials and the resolution of structural isomers [16].
Flash Chromatography Optimization

Flash chromatography represents the most efficient purification method for adamantane-benzamide compounds, providing rapid separation with excellent yield recovery [16] [17]. Optimal flash chromatography protocols employ silica gel with particle sizes between 20-50 micrometers, enabling efficient separation while maintaining reasonable back pressures [18].

Column dimensions and packing density require careful optimization to achieve optimal resolution while minimizing band broadening [19]. Typical flash columns utilize wide-bore configurations with column heights of approximately six inches to provide adequate theoretical plates for complex mixture separation [20].

Gradient Elution System Development

Effective separation of adamantane-benzamide compounds requires carefully designed gradient elution systems that provide optimal selectivity between structurally similar components [15] [16]. Isocratic elution systems using ethyl acetate-hexane mixtures frequently provide superior results compared to gradient methods for this compound class [20].

The target compound should exhibit a retention factor of approximately 0.3 in the chosen eluent system to ensure optimal separation from both more polar and less polar impurities [20]. Solvent selection must balance separation efficiency with compound solubility to prevent precipitation or streaking during the chromatographic process [20].

Stationary Phase Selection and Optimization

Silica gel remains the stationary phase of choice for adamantane-benzamide purification, providing excellent selectivity for compounds containing both polar and nonpolar functional groups [14] [18]. High-purity silica with controlled water content ensures reproducible separations and minimizes unwanted interactions that can lead to peak tailing [19].

Alternative stationary phases including reverse-phase materials have shown promise for specific purification challenges, particularly when conventional normal-phase systems provide inadequate selectivity [18]. These materials can be particularly useful when dealing with highly polar impurities that co-elute with the target compound on silica gel [18].

Fraction Collection and Analysis Protocols

Systematic fraction collection protocols enable efficient isolation of the target compound while minimizing cross-contamination between adjacent fractions [16]. Automated fraction collectors equipped with ultraviolet detection provide real-time monitoring of elution profiles, enabling precise fraction cuts based on actual compound elution rather than predetermined volumes [16].

Each collected fraction requires analytical evaluation using high-performance liquid chromatography to determine purity and enable intelligent pooling decisions [16]. Fractions containing the target compound at acceptable purity levels can be combined and concentrated to provide the final purified product [16].

Alternative Purification Strategies

Preparative thin-layer chromatography provides an alternative purification approach when dealing with small quantities of material or when flash chromatography proves inadequate [14]. This technique enables visualization of separation patterns and selective extraction of desired compounds, though with lower throughput compared to column methods [14].

Recrystallization techniques can provide exceptional purity levels for compounds that form suitable crystals, though yield recovery may be compromised [5]. The selection of appropriate recrystallization solvents requires consideration of compound solubility, crystal formation kinetics, and impurity rejection characteristics [5].

Resolution of Regioisomers and Stereoisomers

The complex structure of N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride can give rise to multiple isomeric forms that require specialized separation techniques [21]. Chiral chromatography may be necessary when dealing with stereoisomeric mixtures, employing specialized stationary phases designed for enantioselective separations [21].

High-resolution separation techniques including preparative high-performance liquid chromatography provide the ultimate resolution capability for challenging isomeric mixtures [22]. These methods employ smaller particle sizes and higher pressures to achieve theoretical plate counts necessary for difficult separations [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

454.2153838 g/mol

Monoisotopic Mass

454.2153838 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0CZ6S167ZM

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Azd-9056 hydrochloride

Dates

Last modified: 04-14-2024

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